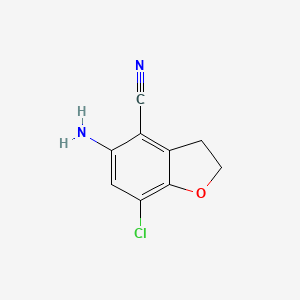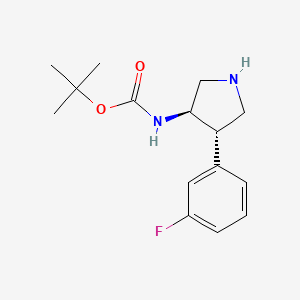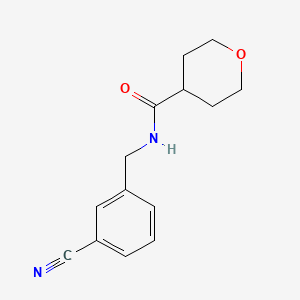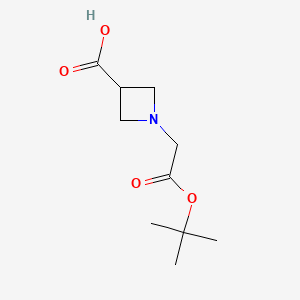![molecular formula C14H19BrOZn B14895210 4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, where it serves as a reagent to form carbon-carbon bonds. Its unique structure, which includes a cyclohexane ring and a phenyl group, makes it a versatile tool in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide typically involves the reaction of 4-[(Cyclohexanemethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
4-[(Cyclohexanemethoxy)methyl]bromobenzene+Zn→4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds. Common reactions include:
Cross-Coupling Reactions: These reactions involve the coupling of the organozinc compound with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Ketones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Coupled Products: Formed through cross-coupling reactions with various electrophiles.
Applications De Recherche Scientifique
4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex. The organozinc compound donates its phenyl group to the palladium catalyst, which then undergoes a series of steps to form the final coupled product. The key steps include oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
PhenylZinc bromide: Lacks the cyclohexane ring, making it less sterically hindered.
CyclohexylZinc bromide: Lacks the phenyl group, making it less reactive in certain cross-coupling reactions.
4-[(Cyclohexylmethoxy)methyl]phenylZinc chloride: Similar structure but with a chloride instead of a bromide, affecting its reactivity.
Uniqueness
4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide is unique due to its combination of a cyclohexane ring and a phenyl group, which provides both steric and electronic effects that enhance its reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C14H19BrOZn |
|---|---|
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
bromozinc(1+);cyclohexylmethoxymethylbenzene |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;;/h5-6,9-10,13H,1,3-4,7-8,11-12H2;1H;/q-1;;+2/p-1 |
Clé InChI |
CYBUAQNJZWXIHS-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)COCC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
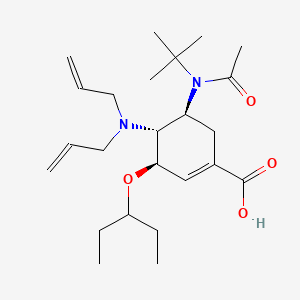



![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

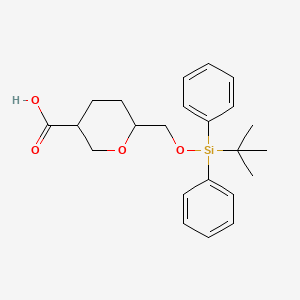
![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
